molecular formula C14H14O4S B8277741 5-(((4-Hydroxyphenyl)thio)methyl)-3-methoxy-1,2-benzenediol

5-(((4-Hydroxyphenyl)thio)methyl)-3-methoxy-1,2-benzenediol

Cat. No. B8277741
M. Wt: 278.33 g/mol
InChI Key: DXDCVORKZNEAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((4-Hydroxyphenyl)thio)methyl)-3-methoxy-1,2-benzenediol is a useful research compound. Its molecular formula is C14H14O4S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(((4-Hydroxyphenyl)thio)methyl)-3-methoxy-1,2-benzenediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(((4-Hydroxyphenyl)thio)methyl)-3-methoxy-1,2-benzenediol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(((4-Hydroxyphenyl)thio)methyl)-3-methoxy-1,2-benzenediol

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

5-[(4-hydroxyphenyl)sulfanylmethyl]-3-methoxybenzene-1,2-diol

InChI

InChI=1S/C14H14O4S/c1-18-13-7-9(6-12(16)14(13)17)8-19-11-4-2-10(15)3-5-11/h2-7,15-17H,8H2,1H3

InChI Key

DXDCVORKZNEAQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)O)CSC2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4,5-Trimethoxybenzyl 4-hydroxyphenyl thioether (3g, 9.8 mmol) prepared as described in Example 1 was dissolved in 60 ml of dry methylene chloride, and cooled to -78° C. Then 2.8 ml (29.5 mmol) of borontribromide in 10 ml of methylene chloride was added dropwise to the above solution. After stirring for 2 hr, the solution was warmed to room temperature, and stirred for another 2 hr (monitored by TLC). Then, the reaction mixture was cooled to 0° C., and added dropwise 50 ml of water. The methylene chloride layer was separated. The crude product, obtained after drying over magnesium sulfate and concentration, was purified on silica gel column chromatography (ethyl acetate/n-hexane=2:1). 3,4-Dihydroxy-5-methoxybenzyl 4-hydroxyphenyl thioether (2.1 g, 77% yield) was obtained as a light yellow solid.
Quantity
9.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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